molecular formula C8H10INO B8291755 6-Iodo-2-propylpyridin-3-ol

6-Iodo-2-propylpyridin-3-ol

Cat. No.: B8291755
M. Wt: 263.08 g/mol
InChI Key: NPNFVSUTZXQUAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-2-propylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an iodine atom at position 6, and a propyl chain at position 2 of the pyridine ring. This substitution pattern confers unique physicochemical properties, including distinct electronic effects (e.g., iodine’s polarizability and hydroxyl’s hydrogen-bonding capacity) and steric bulk from the propyl group.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

6-iodo-2-propylpyridin-3-ol

InChI

InChI=1S/C8H10INO/c1-2-3-6-7(11)4-5-8(9)10-6/h4-5,11H,2-3H2,1H3

InChI Key

NPNFVSUTZXQUAV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=N1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Pyridinols

  • 2,5-Dichloro-6-iodopyridin-3-ol (): This compound shares the 6-iodo and 3-hydroxyl groups but introduces chlorine at positions 2 and 5. The additional halogens may also reduce solubility in nonpolar solvents due to increased polarity .
  • 2-Chloro-6-iodo-5-methylpyridin-3-ol (): Substitution with a methyl group at position 5 introduces steric hindrance and electron-donating effects, which could stabilize the ring against electrophilic attack compared to the unsubstituted propyl chain in the target compound. Methyl groups may also improve lipid solubility .

Nitro- and Amino-Substituted Derivatives

  • 3-Iodo-5-nitropyridin-2-ol (): The nitro group at position 5 is strongly electron-withdrawing, creating a highly polarized ring system. This contrasts with the propyl group in the target compound, which is electron-donating. The nitro derivative is likely more reactive in reduction or aromatic substitution reactions .
  • 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol (): The amino group at position 2 enhances hydrogen-bonding capacity and basicity, while the propanol side chain increases hydrophilicity. This contrasts with the propyl group’s purely lipophilic character in 6-Iodo-2-propylpyridin-3-ol .

Alkyl and Alkoxy Derivatives

  • 6-Iodopyridin-3-ol (): The absence of the propyl group simplifies the structure, reducing steric bulk and lipophilicity. This highlights the propyl chain’s role in modulating solubility and steric interactions in the target compound .
  • 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol (): Methoxy groups at positions 5 and 6 are electron-donating, increasing ring electron density. The propargyl alcohol side chain introduces alkyne functionality absent in the target compound, enabling click chemistry applications .

Hydroxyalkyl and Fluoro Derivatives

  • 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol (): Fluorine’s electronegativity enhances ring stability and metabolic resistance compared to iodine. The hydroxypropyl group increases hydrophilicity, contrasting with the propyl group’s lipophilic nature .
  • 2-(2-Hydroxyethoxy)pyridin-3-ol (): The ethoxy-hydroxyl side chain creates a highly polar structure, favoring aqueous solubility over the target compound’s moderate lipophilicity .

Structural and Functional Comparison Table

Compound Name Substituents (Positions) Key Properties Reference
6-Iodo-2-propylpyridin-3-ol I (6), OH (3), Propyl (2) Moderate lipophilicity, steric bulk N/A
2,5-Dichloro-6-iodopyridin-3-ol I (6), OH (3), Cl (2,5) High polarity, electrophilic ring
6-Iodopyridin-3-ol I (6), OH (3) Reduced steric hindrance
6-Isopropylpyridin-3-ol Isopropyl (6), OH (3) Increased steric hindrance
5-Fluoro-3-(3-hydroxypropyl)... F (5), OH (2), Hydroxypropyl (3) Enhanced hydrophilicity, metabolic stability

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